molecular formula C17H11N3O2S B2952695 N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide CAS No. 941957-46-6

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide

Cat. No.: B2952695
CAS No.: 941957-46-6
M. Wt: 321.35
InChI Key: QFAWHTVMNJZHHA-UHFFFAOYSA-N
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Description

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is a complex organic compound that features a benzothiazole moiety linked to an isoxazole ring via a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the coupling of substituted 2-amino benzothiazoles with isoxazole derivatives. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound may employ advanced techniques such as microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous for large-scale synthesis due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in treating diseases such as tuberculosis and inflammation.

    Industry: Used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory processes, thereby reducing inflammation. Molecular docking studies have shown that this compound can bind to specific protein receptors, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(benzo[d]thiazol-2-yl)phenyl)isoxazole-5-carboxamide is unique due to its specific combination of benzothiazole and isoxazole moieties, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-16(14-8-9-18-22-14)19-12-5-3-4-11(10-12)17-20-13-6-1-2-7-15(13)23-17/h1-10H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAWHTVMNJZHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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